2-azido-1-fluoro-3-nitrobenzene
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Overview
Description
2-Azido-1-fluoro-3-nitrobenzene is an organic compound characterized by the presence of azide, fluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-fluoro-3-nitrobenzene typically involves the diazotization of 4-fluoro-3-nitroaniline followed by azidation. The process begins with the addition of sodium nitrite to a solution of 4-fluoro-3-nitroaniline in hydrochloric acid at low temperatures (around -20°C). This forms the diazonium salt, which is then treated with sodium azide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic aromatic substitution, especially in the presence of strong bases or nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine under catalytic hydrogenation or using reducing agents like iron and hydrochloric acid.
Cycloaddition Reactions: The azide group can engage in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Catalytic Hydrogenation: Employed for the reduction of the nitro group.
Copper(I) Catalysts: Utilized in Huisgen cycloaddition reactions.
Major Products
Amines: From the reduction of the nitro group.
Triazoles: From cycloaddition reactions involving the azide group.
Scientific Research Applications
2-Azido-1-fluoro-3-nitrobenzene has several applications in scientific research:
Bioconjugation: It is used for immobilizing biomolecules onto polymer surfaces, facilitating the construction of bioconjugates for biochemical assays.
Materials Science: The compound is employed in surface engineering to modify polymers and enhance their properties.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various heterocycles and functionalized compounds.
Mechanism of Action
The mechanism of action of 2-azido-1-fluoro-3-nitrobenzene involves the generation of reactive intermediates such as nitrenes and radicals. These intermediates can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and functional groups . The nitro group can also undergo reduction, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl Azide: Shares similar functional groups and reactivity patterns.
2-Azido-1-fluoro-4-nitrobenzene: Another isomer with comparable properties.
1-Azido-3-fluoro-2-nitrobenzene: Similar structure with slight positional differences.
Uniqueness
2-Azido-1-fluoro-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and suitability for particular applications in bioconjugation and materials science. Its ability to form stable intermediates and participate in diverse chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
1864368-96-6 |
---|---|
Molecular Formula |
C6H3FN4O2 |
Molecular Weight |
182.1 |
Purity |
95 |
Origin of Product |
United States |
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